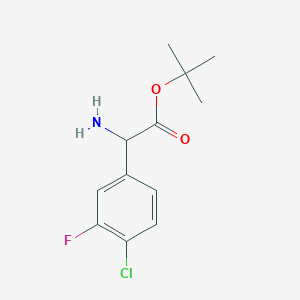

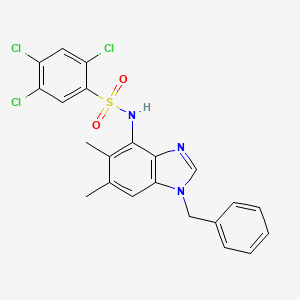

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including condensation, cycloaddition, and nucleophilic substitution reactions. For example, the synthesis of similar thiazole and imidazole derivatives has been achieved through reactions involving aldehydes, isocyanides, and amidines in the presence of suitable catalysts and solvents like acetonitrile (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile" can be elucidated using spectroscopic techniques such as FT-IR, UV–Vis, and NMR spectroscopy. These techniques help confirm the presence of functional groups and the overall molecular framework (Kaya & Aydın, 2012).

Chemical Reactions and Properties

The chemical reactions of similar compounds often involve electrophilic and nucleophilic sites that allow for further functionalization. For instance, nucleophilic substitution reactions have been explored with thiophenyl benzoates and pyridines, indicating the reactivity of such compounds under specific conditions (Koh, Han, & Lee, 1999).

科学的研究の応用

Synthesis of Heterocycles

- Rahmati et al. (2013) developed an efficient approach for synthesizing a series of compounds related to 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile through a one-pot, four-component condensation reaction. This method is useful for producing moderate to high yields of these compounds, indicating its potential for large-scale synthesis in scientific research (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Electrochemical Studies

- Soylemez et al. (2015) studied a novel monomer similar to this compound for electrochemical copolymerization, revealing its potential for developing materials with lower oxidation potential and higher optical contrast. This has implications for the creation of new materials with specialized electrochemical properties (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).

Antioxidant Activity

- El-Mekabaty (2015) reported the synthesis of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, using a key intermediate related to this compound. Some of these compounds showed antioxidant activity comparable to ascorbic acid, suggesting their potential in research focused on oxidative stress and related diseases (El‐Mekabaty, 2015).

Antibacterial Agents

- Ramalingam et al. (2019) synthesized derivatives of this compound and found significant antibacterial activity. This suggests potential applications in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Glycosidase Inhibitory Activity

- Patil et al. (2012) conducted a study on derivatives of acetonitrile, similar to this compound, demonstrating significant glycosidase inhibitory activity. This suggests a potential application in the treatment of hyperglycemia in type II diabetes (Patil, Nandre, Ghosh, Rao, Chopade, Bhosale, & Bhosale, 2012).

将来の方向性

The future directions for research on “2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the catalytic protodeboronation of pinacol boronic esters is a valuable but underdeveloped transformation .

作用機序

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been reported to have diverse biological activities . They have been used as potential pharmaceutical agents, enzyme inhibitors, and in controlled drug delivery polymers .

Mode of Action

It’s worth noting that similar compounds have been reported to interact with their targets through a radical approach .

Biochemical Pathways

For instance, they have been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Pharmacokinetics

It’s worth noting that the stability of similar compounds, such as phenylboronic pinacol esters, in water and in 50 mm sodium phosphate ph 74 buffer has been studied . The kinetics of hydrolysis is strongly dependent both on the substituents of boron and on the type of diol .

Result of Action

Similar compounds have been reported to exert localized cytotoxicity for the tumor cell .

Action Environment

It’s worth noting that the stability of similar compounds, such as phenylboronic pinacol esters, can be influenced by the environment . For instance, they may be subject to transesterification with other diols, with the possible binding to carbohydrates, and to hydrolysis .

特性

IUPAC Name |

2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3S/c1-14-7-9-16(10-8-14)21-17(15-5-3-2-4-6-15)13-20-18(21)22-12-11-19/h2-10,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTODSQZWOCTQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)

![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)

![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)

![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)